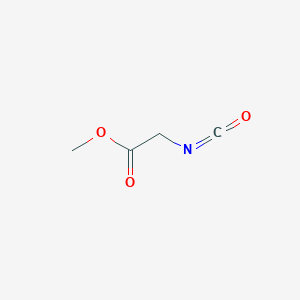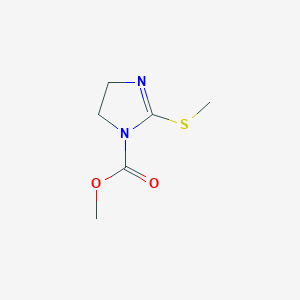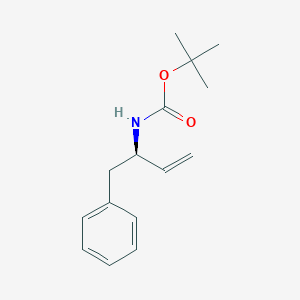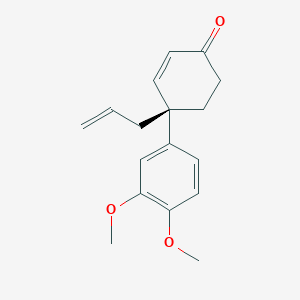
Methyl 2-isocyanatoacetate
Overview
Description
Methyl 2-isocyanatoacetate is an organic compound with the molecular formula C4H5NO3. It is known for its role in various chemical reactions and its applications in scientific research and industry. This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-isocyanatoacetate is a chemical compound with the molecular formula C4H5NO3 It is known to be used in the synthesis of caplain inhibitors, which are urea-based . Caplain inhibitors target the caplain family of cysteine proteases, which play a role in various cellular processes such as apoptosis and inflammation .
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity may contribute to the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is used in the synthesis of caplain inhibitors , which are known to affect the biochemical pathways involving the caplain family of cysteine proteases .
Pharmacokinetics
It is known that isocyanates, in general, can be absorbed through the skin and respiratory tract . They can also undergo hydrolysis in the body to form amines . These properties may impact the bioavailability of this compound.
Result of Action
It is known to be used in the synthesis of caplain inhibitors , which can inhibit the activity of the caplain family of cysteine proteases . This can result in various effects, such as the modulation of apoptosis and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are known to be sensitive to moisture and can react with water to form amines . Therefore, the presence of moisture can affect the stability and reactivity of this compound. Additionally, factors such as temperature and pH can also influence the compound’s action and stability .
Preparation Methods
Methyl 2-isocyanatoacetate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with methyl glycinate . The reaction typically occurs in the presence of a solvent such as toluene and requires heating to facilitate the formation of the desired product . Another method involves the use of isonitriles, where dimethyl sulfoxide (DMSO) acts as an oxidant and trifluoroacetic anhydride as a catalyst .
Chemical Reactions Analysis
Methyl 2-isocyanatoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates or urethanes.
Polymerization: It can be used in the synthesis of polyurethanes by reacting with polyols.
Scientific Research Applications
Methyl 2-isocyanatoacetate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Comparison with Similar Compounds
Methyl 2-isocyanatoacetate can be compared with other similar compounds such as methyl isocyanoacetate. Both compounds contain an isocyanate group, but this compound has an additional ester group, which provides unique reactivity and applications . Other similar compounds include ethyl 2-isocyanatoacetate and propyl 2-isocyanatoacetate, which differ in the alkyl group attached to the ester functionality .
Properties
IUPAC Name |
methyl 2-isocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGONRPXUNVTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377742 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30988-17-1 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-isocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)








![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)



